Cas no 920118-01-0 (N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide)

N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide structure
920118-01-0 structure
Product name:N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
CAS No:920118-01-0
MF:C24H25N3O3
MW:403.473605871201
CID:5426846
PubChem ID:16619665

N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS000272214
    • N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
    • AT-057/43469823
    • N-[1-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
    • N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e
    • LWICLUCCVHHMBJ-UHFFFAOYSA-N
    • 920118-01-0
    • STK884091
    • AKOS016040761
    • F3320-0678
    • N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
    • Z239603438
    • N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
    • N-(1-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
    • N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
    • Inchi: 1S/C24H25N3O3/c1-16-10-11-19(15-17(16)2)29-14-12-27-21-8-5-4-7-20(21)26-23(27)18(3)25-24(28)22-9-6-13-30-22/h4-11,13,15,18H,12,14H2,1-3H3,(H,25,28)
    • InChI Key: LWICLUCCVHHMBJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=C(C)C=1)CCN1C2C=CC=CC=2N=C1C(C)NC(C1=CC=CO1)=O

Computed Properties

  • Exact Mass: 403.18959167g/mol
  • Monoisotopic Mass: 403.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 69.3Ų

N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3320-0678-4mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
4mg
$66.0 2023-07-27
Life Chemicals
F3320-0678-30mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
30mg
$119.0 2023-07-27
Life Chemicals
F3320-0678-5mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
5mg
$69.0 2023-07-27
Life Chemicals
F3320-0678-10mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
10mg
$79.0 2023-07-27
Life Chemicals
F3320-0678-20mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
20mg
$99.0 2023-07-27
Life Chemicals
F3320-0678-75mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
75mg
$208.0 2023-07-27
Life Chemicals
F3320-0678-3mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
3mg
$63.0 2023-07-27
Life Chemicals
F3320-0678-20μmol
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
20μmol
$79.0 2023-07-27
Life Chemicals
F3320-0678-1mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
1mg
$54.0 2023-07-27
Life Chemicals
F3320-0678-2mg
N-(1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
920118-01-0 90%+
2mg
$59.0 2023-07-27

N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide Related Literature

Additional information on N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Introduction to N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide and CAS No. 920118-01-0

N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by the CAS number 920118-01-0, represents a unique blend of structural features that make it a promising candidate for various therapeutic applications. The molecular architecture of this compound incorporates several key motifs, including a furan moiety, a benzodiazole ring system, and an amine functional group, which collectively contribute to its potential biological activity.

The furan moiety in N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is particularly noteworthy due to its ability to engage in hydrogen bonding and π-stacking interactions. These interactions are crucial for the compound's solubility and binding affinity to biological targets. Furthermore, the presence of a benzodiazole ring system suggests potential anxiolytic and sedative properties, which are commonly associated with benzodiazole derivatives. This structural feature has been extensively studied in the context of central nervous system (CNS) drugs, where benzodiazoles are known for their efficacy in treating anxiety disorders and insomnia.

The amine functional group in the compound's structure also plays a pivotal role in its pharmacological profile. Amines are well-known for their ability to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which can be exploited in drug design. In particular, the amine group in N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can serve as a linker between different pharmacophoric units, enhancing the compound's overall bioactivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can interact with several protein targets, including enzymes and receptors involved in neurotransmitter signaling. These interactions are thought to modulate the activity of key signaling pathways, such as those involving serotonin and GABA receptors.

The synthesis of N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves a multi-step process that requires precise control over reaction conditions. The synthesis typically begins with the preparation of the furan derivative followed by its coupling with the benzodiazole moiety. Subsequent functionalization steps introduce the amine group and other necessary substituents. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has improved the efficiency and yield of this process.

In vitro studies have demonstrated that N-(1-{1-2-(3,4-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-y}ethyl)furan - 2 - carboxamide exhibits promising pharmacological activity. Specifically, it has shown inhibitory effects on enzymes involved in inflammation and pain pathways. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases and chronic pain conditions. Additionally, preliminary studies have explored its potential as an anticonvulsant agent due to its structural similarity to known benzodiazole derivatives.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. N-(1-{ 1 - 2 - ( 3 , 4 - dim ethyl pheno xy ) eth yl - 1 H - 1 , 3 - b enz od ia z ol - 2 - y l } eth yl ) furan - 2 - car box am ide is currently undergoing preclinical studies to assess its pharmacokinetic properties and potential side effects. These studies are essential for determining whether the compound is suitable for further development into a clinical drug.

The impact of this research extends beyond academic curiosity; it holds significant implications for drug discovery and development. By understanding the structural features and biological activities of compounds like N-( 1 - { 1 - 2 - ( 3 , 4 - dim ethyl pheno xy ) eth yl - 1 H - 1 , 3 - b enz od ia z ol - 2 - y l } eth yl ) furan - 2 ca rbox am ide , researchers can gain insights into how to design more effective therapeutic agents. The integration of computational modeling with experimental techniques has accelerated this process significantly.

The future directions of research on N-( { ( { ( { ( { ( { ( { ( { ) } } } } } } } } } } ) furan car box am ide may include exploring its interactions with other biological targets and optimizing its chemical structure for improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

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